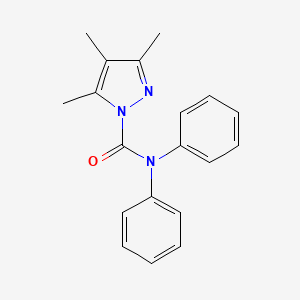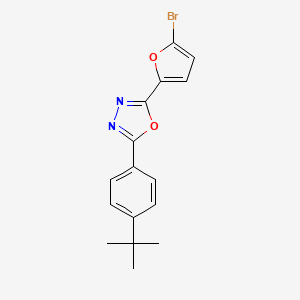
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle. Additionally, this compound has shown low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. One direction is the synthesis of analogs of this compound with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential use of this compound as a diagnostic tool for diseases such as cancer and Alzheimer's disease can be explored. Finally, the use of this compound in the development of new materials and sensors can also be investigated.
Conclusion:
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-(5-bromo-2-furyl)acetic acid with 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as thionyl chloride. This reaction leads to the formation of 2-(5-bromo-2-furyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole in good yields.
Propriétés
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-16(2,3)11-6-4-10(5-7-11)14-18-19-15(21-14)12-8-9-13(17)20-12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYNFMIULONQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromofuran-2-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

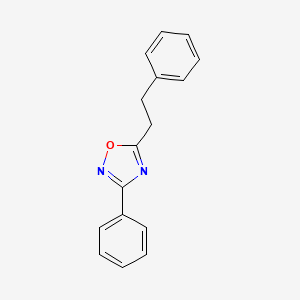

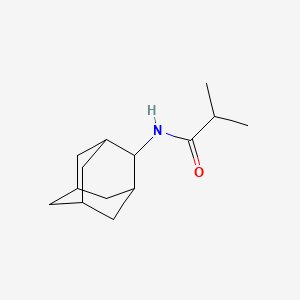
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

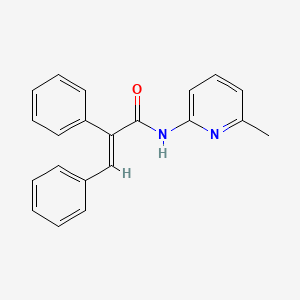
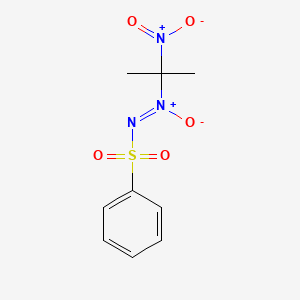
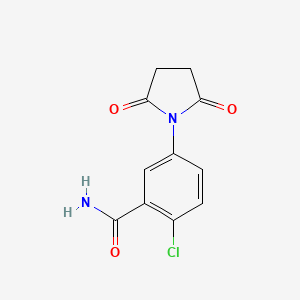
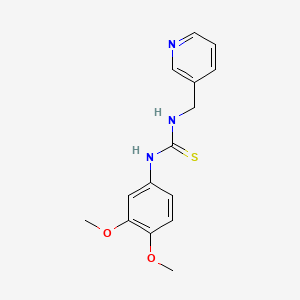
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
